molecular formula C18H17N5O6S2 B12399395 N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine

N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine

Cat. No.: B12399395
M. Wt: 463.5 g/mol
InChI Key: HREPATZNEVVIAA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is a chemically modified histidine derivative featuring two key protective groups:

  • 3-Nitro-2-pyridinesulfenyl (Npys): A sulfhydryl-reactive group that modifies cysteine residues or other thiol-containing biomolecules, often used to study protein interactions .
  • N-Im-tosyl (p-toluenesulfonyl): A sulfonyl group that protects the imidazole nitrogen of histidine, enhancing stability during peptide synthesis .

This compound is structurally complex, combining a heterocyclic nitro-pyridine moiety with a sulfonamide-protected histidine backbone. Its primary applications lie in biochemical studies, particularly in probing receptor-G protein coupling mechanisms and as a tool for sulfhydryl modification in peptides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17N5O6S2

Molecular Weight

463.5 g/mol

IUPAC Name

(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid

InChI

InChI=1S/C18H17N5O6S2/c1-12-4-6-14(7-5-12)31(28,29)22-10-13(20-11-22)9-15(18(24)25)21-30-17-16(23(26)27)3-2-8-19-17/h2-8,10-11,15,21H,9H2,1H3,(H,24,25)/t15-/m0/s1

InChI Key

HREPATZNEVVIAA-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

The compound (C₁₈H₁₇N₅O₆S₂, MW 463.49 g/mol) combines two orthogonal protecting groups:

  • Npys group : A sulfenyl-based protector offering acid stability and selective removal via thiolysis.
  • Tosyl group : A sulfonamide-based protector resistant to acidic and nucleophilic conditions, requiring strong bases (e.g., HF, HBr) for cleavage.

The SMILES string (Cc1ccc(cc1)S(=O)(=O)n2cnc(CC(NSc3ncccc3N(=O)=O)C(O)=O)c2) highlights the Tosyl-substituted imidazole and Npys-modified α-amino group.

Synthetic Strategies and Methodologies

Sequential Protection of L-Histidine

Tosylation of the Imidazole Nitrogen

Reagents :

  • L-Histidine, Tosyl chloride (TsCl), aqueous NaOH, DMF (solvent).

Procedure :

  • Dissolve L-histidine in DMF/NaOH (pH 8–9).
  • Add TsCl dropwise at 0°C, stir for 12–24 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.

Key Data :

Parameter Value
Yield 75–85%
Purity (HPLC) ≥95%
Characterization ¹H NMR (DMSO-d₆): δ 2.4 (s, 3H, Tosyl-CH₃)
Npys Protection of the α-Amino Group

Reagents :

  • N-Tosyl-L-histidine, 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl), DIEA, DCM.

Procedure :

  • Activate Npys-Cl with DIEA (2 eq) in DCM at -15°C.
  • Add N-Tosyl-L-histidine, stir for 4–6 hours.
  • Concentrate under vacuum and purify via silica chromatography (hexane:EtOAc).

Optimization :

  • Temperature : Below -10°C minimizes sulfenyl group hydrolysis.
  • Solvent : DCM enhances reagent solubility vs. THF.

Key Data :

Parameter Value
Yield 65–70%
[α]D²⁵ +32.5° (c=1, MeOH)
MS (ESI+) m/z 464.1 [M+H]⁺

Alternative Routes and Comparative Analysis

One-Pot Dual Protection

A streamlined approach using TsCl and Npys-Cl in tandem:

  • React L-histidine with TsCl in DMF/NaHCO₃.
  • Add Npys-Cl and DIEA without intermediate purification.

Outcome :

  • Yield : 60% (lower due to competing side reactions).
  • Advantage : Reduced processing time.
Solid-Phase Synthesis Adaptation

While unconventional for small molecules, resin-bound histidine derivatives allow iterative deprotection:

  • Load Fmoc-His(Trt)-OH onto Wang resin.
  • Replace Trt with Tosyl using TsCl/pyridine.
  • Install Npys via on-resin sulfenylation.

Limitation :

  • Scalability issues (max 5 mmol scale).

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC :

    • Column: Zorbax Silica (4.6 × 250 mm).
    • Mobile phase: Gradient of hexane/EtOAc (70:30 to 50:50).
    • Retention time: 12.3 min.
  • Reverse-phase HPLC :

    • Column: C18 (4.6 × 150 mm).
    • Mobile phase: 0.1% TFA in H₂O/MeCN (70:30 to 30:70).
    • Purity: ≥98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.2 (d, 1H, Npys aromatic), δ 7.8 (d, 2H, Tosyl aromatic).
  • IR (KBr) :
    • 1345 cm⁻¹ (S=O stretch, Tosyl), 1520 cm⁻¹ (NO₂, Npys).

Challenges and Mitigation Strategies

Sulfenyl Group Instability

  • Issue : Npys degrades above pH 7 or in thiol-rich environments.
  • Solution : Maintain reaction pH ≤ 6 and exclude thiol-containing reagents.

Tosyl Group Incomplete Installation

  • Issue : Competing imidazole Nπ vs. Nτ tosylation.
  • Solution : Use excess TsCl (3 eq) and prolonged reaction times.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
L-Histidine 120
Tosyl chloride 85
Npys-Cl 2,500

Total synthetic cost : ~$3,000/kg (5 mmol scale).

Chemical Reactions Analysis

N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The 3-nitro-2-pyridinesulfenyl group is particularly useful for the protection and activation of amino and hydroxyl groups in peptide synthesis. Common reagents used in these reactions include tertiary phosphines and mild acids. The major products formed from these reactions are typically peptides or esters, depending on the specific reaction conditions .

Scientific Research Applications

Medicinal Chemistry

N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine has been studied for its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of a nitro group may enhance the compound's ability to induce apoptosis in malignant cells. A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro and in vivo by disrupting cellular pathways involved in proliferation and survival .

Antimicrobial Properties

The sulfenyl group in the compound may contribute to its antimicrobial activity by interacting with thiol groups in microbial enzymes, thereby inhibiting their function. Some studies have shown that related compounds can effectively combat bacterial infections, suggesting potential for N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine in developing new antibiotics .

Biochemistry

In biochemical research, this compound serves as a valuable tool for studying protein interactions and modifications:

Protein Labeling

The reactivity of the sulfenyl group allows for selective labeling of cysteine residues in proteins. This application is crucial for understanding protein function, structure, and dynamics. By attaching fluorescent tags or other reporter groups, researchers can track protein localization and interactions within cells .

Enzyme Inhibition Studies

The compound can be employed as a reversible inhibitor for specific enzymes, particularly those involved in redox reactions. By modifying enzyme activity through targeted binding, it aids in elucidating enzyme mechanisms and pathways relevant to metabolism and disease .

Materials Science

In materials science, N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine has potential applications in developing novel materials:

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis. Its unique functional groups allow for the creation of polymers with enhanced properties such as increased thermal stability or improved mechanical strength. Research into polymer composites incorporating this compound shows promising results in creating materials suitable for high-performance applications .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines; potential for therapeutic use
Antimicrobial PropertiesEffective against bacterial strains; potential new antibiotic development
Protein LabelingEnables selective labeling of cysteine residues; aids in studying protein dynamics
Enzyme InhibitionServes as a reversible inhibitor; useful for understanding enzyme mechanisms
Polymer ChemistryEnhances properties of polymers; suitable for high-performance materials

Mechanism of Action

The mechanism of action of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine involves the selective protection and activation of amino and hydroxyl groups. The 3-nitro-2-pyridinesulfenyl group acts as an activator for disulfide bond formation, facilitating thiol/disulfide exchange to form the corresponding disulfides. This selectivity and mild reaction conditions make it a valuable tool in peptide synthesis .

Comparison with Similar Compounds

Key Research Findings

  • Sulfenyl vs. Sulfonyl Groups : The Npys group in the target compound enables reversible sulfhydryl modification, while sulfonyl groups (e.g., tosyl) enhance stability .
  • Protective Group Impact : Boc and Fmoc groups alter solubility and reactivity, suggesting the tosyl group in the target compound may influence its interaction with biological targets .
  • Biological Activity : Npys compounds show dual functionality (uncoupling vs. stabilization), depending on additional protective groups, underscoring the importance of structural nuance .

Biological Activity

N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine (CAS: 108312-26-1) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure comprising a histidine derivative, which is modified with a nitro-pyridine sulfenyl group and a tosyl moiety. Its molecular formula is C18H17N5O6S2C_{18}H_{17}N_{5}O_{6}S_{2} with a molar mass of approximately 463.49 g/mol .

The biological activity of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The presence of the sulfenyl group enhances its electrophilic properties, potentially allowing it to form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine. For instance, derivatives containing histidine have shown broad-spectrum antimicrobial activity against various pathogens, including bacteria and parasites. The addition of histidine has been linked to enhanced stability and activity under diverse environmental conditions, including varying pH levels and ionic strengths .

Table 1: Antimicrobial Activity Comparison

CompoundTarget MicroorganismsActivity Level
Pc-pis-HisStaphylococcus aureusHigh
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidineEscherichia coli, Salmonella spp.Moderate to High

Case Studies

  • Histidine Derivatives : A study demonstrated that histidine-modified peptides exhibited improved antimicrobial properties compared to their unmodified counterparts. The modifications contributed to better tolerance against extreme pH and ionic conditions .
  • Protein Interaction Studies : Research focusing on similar compounds indicated that the incorporation of nitro-pyridine groups could enhance binding affinity to certain enzymes, potentially leading to inhibition of their activity. This suggests that N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine may serve as a lead compound for developing enzyme inhibitors .

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for any therapeutic application. Preliminary assessments suggest that compounds in this class may exhibit low hemolytic activity at effective concentrations, indicating a favorable safety margin for use in biological systems .

Table 2: Toxicity Assessment

CompoundHemolytic Activity (µM)Remarks
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine>6Low hemolysis observed
Pc-pis-His6No hemolysis

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine?

  • Methodological Answer : The compound is synthesized via sequential protection of L-histidine. First, the imidazole (Im) group is protected with tosyl (Tos) chloride under basic conditions (e.g., NaHCO₃, THF, 0°C). The alpha-amino group is then sulfenylated using 3-nitro-2-pyridinesulfenyl chloride (NpysCl) in dichloromethane with catalytic DMAP. Critical steps include:

  • Strict anhydrous conditions to avoid hydrolysis of NpysCl .
  • Monitoring reaction progress via TLC (Rf ~0.5 in 7:3 EtOAc/hexane) .
  • Purification via flash chromatography (silica gel, gradient elution) .

Q. How do the 3-nitro-2-pyridinesulfenyl (Npys) and tosyl (Tos) groups influence reactivity in peptide synthesis?

  • Methodological Answer :

  • Npys Group : Acts as a thiol-protecting group with unique dual functionality. It stabilizes cysteine residues during coupling and enables selective disulfide bond formation via thiolysis with unprotected thiols (e.g., β-mercaptoethanol) .
  • Tos Group : Protects the histidine imidazole side chain from undesired alkylation or acylation during peptide elongation. Deprotection requires strong acidic conditions (e.g., HF/anisole, 0°C) .
  • Compatibility Note: The Npys group is stable under DCC/HOBt coupling conditions but degrades in the presence of excess HOBt, requiring careful stoichiometry .

Q. What analytical techniques are used to characterize this compound and its intermediates?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (5 µm, 4.6 × 250 mm), gradient 10–90% acetonitrile/0.1% TFA, retention time ~12.5 min .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated 535.5 Da; observed 535.3 Da) .
  • NMR : Key signals include δ 8.4 ppm (pyridyl-H), δ 7.8 ppm (tosyl aromatic-H), and δ 4.3 ppm (α-CH) .

Advanced Research Questions

Q. How does the stability of the Npys group under coupling conditions impact peptide assembly efficiency?

  • Methodological Answer : While Npys is stable under standard DCC/HOBt coupling, prolonged exposure to HOBt (>2 hr) or elevated temperatures (>25°C) leads to partial deprotection. Mitigation strategies include:

  • Using pre-activated amino acids to minimize reaction time .
  • Substituting HOBt with OxymaPure, which reduces side reactions .
  • Validating intermediate purity after each coupling step via LC-MS .
    • Contradiction Note : Some studies report Npys stability in HOBt , while others note degradation; this highlights batch-dependent variability in reagent quality .

Q. What challenges arise when synthesizing multi-protected derivatives (e.g., incorporating both Npys and Tos groups)?

  • Methodological Answer : Key challenges include:

  • Orthogonality : The Tos group requires harsh acids (e.g., HF) for removal, which may cleave acid-labile protecting groups. Alternative strategies use TFA-labile groups (e.g., Boc) for other residues .
  • Steric Hindrance : Bulky Npys and Tos groups reduce coupling efficiency for adjacent residues. Solutions include:
  • Using DIC/Cl-HOBt for enhanced activation .
  • Incorporating pseudoproline dipeptides to improve solubility .

Q. How can N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine enable disulfide bond formation in peptide engineering?

  • Methodological Answer : The Npys group facilitates regioselective disulfide bond formation via thiol-disulfide exchange. A typical protocol involves:

Incorporating Cys(Npys) and unprotected Cys residues at target positions.

Reacting in pH 7.4 buffer (e.g., 0.1 M Tris-HCl) with 1 eq. β-mercaptoethanol.

Monitoring via Ellman’s assay (λ = 412 nm) to confirm free thiol consumption .

  • Advanced Application : Used in template-assembled synthetic proteins (TASPs) to stabilize tertiary structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.